Ethyl 3-amino-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-D]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 3-amino-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-D]pyrimidine-6-carboxylate is a heterocyclic compound with a complex structure. Let’s break it down:
Thieno[2,3-D]pyrimidine: This core structure consists of a pyrimidine ring fused with a thiophene ring.
3-amino-5-methyl-4-oxo: Indicates the presence of an amino group at position 3, a methyl group at position 5, and a carbonyl group (ketone) at position 4.
2-sulfanylidene: Refers to a sulfur atom attached to the carbon at position 2 as a sulfanylidene group.
6-carboxylate: The carboxylate group (COO-) is attached at position 6 via an ethyl ester linkage.
Preparation Methods
The synthetic routes for this compound can vary, but here’s a general outline:
Fischer Indole Synthesis: One approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine in the presence of methanesulfonic acid (MsOH) to yield the tricyclic indole product .
Other Methods: Additional methods may involve cyclization reactions or multistep syntheses.
Chemical Reactions Analysis
Reactivity: Ethyl 3-amino-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-D]pyrimidine-6-carboxylate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve strong oxidizing agents, while reduction could use reducing agents like hydrides.
Major Products: These reactions can lead to diverse products, such as derivatives with modified functional groups or altered stereochemistry.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its heterocyclic scaffold. It could target specific enzymes or receptors.
Anticancer Properties: Investigate its effects on cancer cells, possibly inhibiting proliferation or inducing apoptosis.
Antimicrobial Activity: Assess its ability to combat microbial infections.
Biological Studies: Understand its interactions with biological macromolecules (proteins, nucleic acids).
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Explore signaling pathways influenced by its binding or activity.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart from related structures.
Similar Compounds: Mention other thienopyrimidine derivatives with comparable features.
Properties
CAS No. |
304898-07-5 |
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Molecular Formula |
C10H11N3O3S2 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
ethyl 3-amino-5-methyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C10H11N3O3S2/c1-3-16-9(15)6-4(2)5-7(18-6)12-10(17)13(11)8(5)14/h3,11H2,1-2H3,(H,12,17) |
InChI Key |
PCJUWTVHSALLEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)NC(=S)N(C2=O)N)C |
Origin of Product |
United States |
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